7-Chloro-8-methoxyquinolin-2(1H)-one 7-Chloro-8-methoxyquinolin-2(1H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC13790848
InChI: InChI=1S/C10H8ClNO2/c1-14-10-7(11)4-2-6-3-5-8(13)12-9(6)10/h2-5H,1H3,(H,12,13)
SMILES: COC1=C(C=CC2=C1NC(=O)C=C2)Cl
Molecular Formula: C10H8ClNO2
Molecular Weight: 209.63 g/mol

7-Chloro-8-methoxyquinolin-2(1H)-one

CAS No.:

Cat. No.: VC13790848

Molecular Formula: C10H8ClNO2

Molecular Weight: 209.63 g/mol

* For research use only. Not for human or veterinary use.

7-Chloro-8-methoxyquinolin-2(1H)-one -

Specification

Molecular Formula C10H8ClNO2
Molecular Weight 209.63 g/mol
IUPAC Name 7-chloro-8-methoxy-1H-quinolin-2-one
Standard InChI InChI=1S/C10H8ClNO2/c1-14-10-7(11)4-2-6-3-5-8(13)12-9(6)10/h2-5H,1H3,(H,12,13)
Standard InChI Key YUJKEARXYCJEKU-UHFFFAOYSA-N
SMILES COC1=C(C=CC2=C1NC(=O)C=C2)Cl
Canonical SMILES COC1=C(C=CC2=C1NC(=O)C=C2)Cl

Introduction

Structural Characteristics and Nomenclature

7-Chloro-8-methoxyquinolin-2(1H)-one (IUPAC name: 7-chloro-8-methoxy-1,2-dihydroquinolin-2-one) belongs to the quinolinone family, characterized by a bicyclic framework with a ketone group at position 2. The chlorine substituent at position 7 and methoxy group at position 8 introduce steric and electronic effects that influence its reactivity. Compared to the well-documented 8-chloro-3-methoxy isomer , the 7-chloro-8-methoxy variant exhibits distinct electronic properties due to the proximity of the substituents, which may alter hydrogen-bonding capabilities and π-π stacking interactions .

Synthetic Approaches

Cyclocondensation Strategies

The synthesis of quinolin-2(1H)-ones typically involves cyclocondensation of substituted anilines with β-ketoesters. For 7-chloro-8-methoxyquinolin-2(1H)-one, a hypothetical route can be adapted from procedures used for 8-chloro-2-quinolin-2(1H)-one (3c) :

  • Starting Materials:

    • 4-chloro-3-methoxyaniline

    • Ethyl acetoacetate

  • Cyclization:
    Reactants are heated under acidic conditions (e.g., polyphosphoric acid) at 120–140°C for 6–8 hours to form the quinolinone core.

  • Chlorination:
    Introduce chlorine at position 7 using POCl₃ or N-chlorosuccinimide (NCS) in DMF at 80–90°C .

Key Optimization Parameters:

  • Anhydrous conditions minimize hydrolysis of the methoxy group.

  • Reaction monitoring via TLC (silica gel, ethyl acetate/hexane 1:3) ensures intermediate purity .

Industrial Scalability

Continuous flow reactors could enhance yield and reproducibility for large-scale production, as demonstrated for analogous halogenated quinolinones .

Spectroscopic Characterization

While direct data for 7-chloro-8-methoxyquinolin-2(1H)-one are unavailable, NMR trends from similar compounds provide predictive insights:

Position1H^1H NMR (δ, ppm)13C^{13}C NMR (δ, ppm)
C-2 (carbonyl)-162.1–162.4
C-7 (Cl)-131.0–135.7
C-8 (OCH₃)3.85–3.90 (s, 3H)55.8–56.2
H-36.50–6.61 (d, J=9.5Hz)-

LC-MS Analysis:

  • Expected [M+H]⁺: m/z 214.0 (C₁₀H₈ClNO₂)

  • Retention time: ~0.67–0.74 min (C18 column, acetonitrile/water gradient) .

Comparative Reactivity

The electronic effects of substituents significantly alter reactivity:

  • Nucleophilic Substitution:
    The C-7 chlorine in 7-chloro-8-methoxyquinolin-2(1H)-one is less reactive than the C-8 chlorine in 8-chloro-3-methoxyquinolin-2(1H)-one due to steric hindrance from the adjacent methoxy group .

  • Oxidation Stability:
    Methoxy groups at position 8 enhance stability against aerial oxidation compared to methyl-substituted analogs .

Challenges in Structural Elucidation

Misassignment of substituent positions remains a risk. For example, in 8-chloro-2-quinolin-2(1H)-one (3c), the chlorine at C-8 produces distinct 13C^{13}C NMR shifts at δ 131.0 (C-8) and δ 127.7 (C-7) . Similar care must be taken to differentiate C-7 and C-8 signals in the target compound.

Future Directions

  • Biological Screening:
    No antimicrobial or anticancer data exist for 7-chloro-8-methoxyquinolin-2(1H)-one. Testing against models used for 6-chloro-8-methoxyquinolin-4(1H)-one (e.g., HL-60 cells) is warranted.

  • Crystallography: Single-crystal X-ray diffraction could resolve uncertainties about substituent positioning and intermolecular interactions.

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